2-methoxyethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a heterocyclic derivative featuring a 1,2,3-triazole core substituted at position 1 with a 4-amino-1,2,5-oxadiazol-3-yl group and at position 4 with a 2-methoxyethyl carboxylate ester. Its molecular formula is C₉H₁₂N₆O₄, with a molecular weight of 268.24 g/mol (estimated).
Its synthesis likely follows established routes for analogous triazole-oxadiazole hybrids, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions .
Properties
IUPAC Name |
2-methoxyethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c1-5-6(9(16)18-4-3-17-2)11-14-15(5)8-7(10)12-19-13-8/h3-4H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWYVTUFHZGHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxyethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 312508-59-1) is a hybrid molecule that combines a triazole and oxadiazole moiety, structures known for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 268.23 g/mol
- Structure : The compound features a methoxyethyl group, an amino oxadiazole, and a methylated triazole.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process generally includes:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the oxadiazole moiety via condensation reactions.
- Final modifications to attach the methoxyethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole structures. In particular:
- Mechanism : The compound exhibits cytotoxic effects by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis.
- IC Values : Related compounds have shown significant antiproliferative activity against various cancer cell lines:
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Inhibition of Bacterial Growth : It showed effective inhibition against Escherichia coli and Staphylococcus aureus.
- Comparison with Standard Drugs : Some derivatives exhibited better activity than established antibiotics, indicating potential as an antimicrobial agent .
Study on Anticancer Activity
A notable study synthesized various triazole derivatives and evaluated their anticancer effects. Among these, derivatives similar to our compound displayed significant TS inhibitory activity with IC values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed (IC = 7.26 μM) .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of triazole and oxadiazole hybrids. The results indicated that compounds with structural similarities to our target exhibited robust antibacterial activity against common pathogens such as E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
Data Summary
Comparison with Similar Compounds
Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Molecular Formula : C₈H₁₀N₆O₃
- Molecular Weight : 238.21 g/mol
- Key Difference : The ester group is ethyl instead of 2-methoxyethyl.
- Activity : Ethyl esters in this class have shown moderate antiproliferative activity against cancer cell lines (e.g., 69.8% inhibition of NCI-H522 lung cancer cells) . The smaller ethyl group may enhance bioavailability compared to bulkier esters.
Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
- Molecular Formula : C₉H₁₂N₆O₃
- Molecular Weight : 252.23 g/mol
- Key Difference : A 5-ethyl substituent replaces the 5-methyl group on the triazole ring.
- Impact : Larger substituents at position 5 correlate with reduced biological activity in similar compounds, suggesting the methyl variant may be more pharmacologically favorable .
Methyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Molecular Formula : C₁₀H₁₁N₇O₃S₂
- Molecular Weight : 341.37 g/mol
- Key Difference : Addition of a thiazole-sulfanyl group at position 4.
- Activity : Such modifications are explored for antimicrobial or anticancer applications, though specific data for this compound are unavailable .
Pharmacological and Physicochemical Properties
Preparation Methods
Cyclization of α-Cyanoacetic Esters with Azides
The oxadiazole ring is synthesized via cyclocondensation of α-cyanoacetic esters with hydroxylamine derivatives. For example, ethyl α-cyanoacetate reacts with hydroxylamine hydrochloride under basic conditions to form ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
Procedure :
Functional Group Interconversion
The ester group is hydrolyzed to the carboxylic acid using aqueous HCl or transesterified with 2-methoxyethanol:
Transesterification :
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Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) is refluxed with 2-methoxyethanol (5.0 eq) and catalytic sulfuric acid in toluene.
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The 2-methoxyethyl ester is obtained in 80–85% yield after purification.
Synthesis of 5-Methyl-1H-1,2,3-Triazole-4-Carboxylate Esters
Huisgen Cycloaddition with Modified Azides
The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, introducing the methyl group at position 5 necessitates alternative approaches:
Cyclization of Hydrazine Derivatives :
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Methyl-substituted cyanoacetamide (1.0 eq) reacts with in situ-generated azides (e.g., from sodium azide and alkyl halides) under microwave irradiation (80°C, 1 hour).
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Example: Ethyl 5-amino-1-(4-(morpholinomethyl)benzyl)-1H-1,2,3-triazole-4-carboxylate is synthesized in 56% yield using this method.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide formation | NaN₃, DMF, 0°C to rt, 2 h | 85% | |
| Cyclization | CuI, DIPEA, MeCN, 60°C, 12 h | 70% |
Coupling of Oxadiazole and Triazole Moieties
Nucleophilic Aromatic Substitution
The amino group on the oxadiazole reacts with a triazole-bearing electrophilic center (e.g., chloride or activated ester):
Procedure :
Esterification Post-Coupling
If the triazole fragment lacks the 2-methoxyethyl group, esterification is performed post-coupling:
Steglich Esterification :
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Carboxylic acid (1.0 eq), 2-methoxyethanol (1.5 eq), DCC (1.2 eq), and DMAP (0.1 eq) in DCM are stirred at rt for 24 hours.
Analytical Characterization
Physical Properties
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 7.29 (d, J = 8.0 Hz, 2H), 5.42 (s, 2H), 3.55 (t, 4H, morpholine), 1.29 (t, 3H, CH₃).
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HRMS (ESI+) : m/z 346.1 [MH⁺], matching theoretical m/z 346.12.
Challenges and Optimization
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Regioselectivity : Ensuring the triazole forms at the 1,4-position requires careful control of azide and alkyne substituents.
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Stability : The oxadiazole ring is sensitive to strong acids/bases; neutral conditions are preferred during coupling.
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Yield Improvement : Microwave-assisted reactions reduce cyclization times from 48 hours to 1 hour, improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
